molecular formula C9H11Cl2N3 B8591363 4,6-Dichloro-2-(2-methylpyrrolidin-1-yl)pyrimidine CAS No. 833472-83-6

4,6-Dichloro-2-(2-methylpyrrolidin-1-yl)pyrimidine

Cat. No. B8591363
M. Wt: 232.11 g/mol
InChI Key: UHXTVYCKHQCPFM-UHFFFAOYSA-N
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Patent
US07662830B2

Procedure details

Dissolve 2,4,6-trichloropyrimidine (23.5 g, o.13 mol) in anhydrous MeOH (220 mL), and add solid sodium bicarbonate (28.3 g, 0.33 mol). Cool to 0° C. and add 2-methylpyrrolidine (12 g, 0.14 mol) dropwise. Let stir at room temperature for 16 h. Filter off the excess sodium bicarbonate, and evaporate under reduced pressure. Purify by SiO2 liquid chromatography, using 50:1 hexanes:EtOAc, increasing to 30:1 hexanes:EtOAc, to provide the title compound as a white solid.
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[N:3]=1.C(=O)(O)[O-].[Na+].[CH3:15][CH:16]1[CH2:20][CH2:19][CH2:18][NH:17]1>CO>[Cl:9][C:4]1[CH:5]=[C:6]([Cl:8])[N:7]=[C:2]([N:17]2[CH2:18][CH2:19][CH2:20][CH:16]2[CH3:15])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
220 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
28.3 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
CC1NCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Let stir at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter off the excess sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
evaporate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify by SiO2 liquid chromatography
TEMPERATURE
Type
TEMPERATURE
Details
EtOAc, increasing to 30:1 hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)Cl)N1C(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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